Arachidonoyl p-Nitroaniline
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Overview
Description
Arachidonoyl p-Nitroaniline is a synthetic compound known for its role as a substrate in enzyme kinetic studies, particularly involving fatty acid amide hydrolase (FAAH). This compound is characterized by its long-chain unsaturated fatty acid structure, which makes it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
Arachidonoyl p-Nitroaniline primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the hydrolysis of endocannabinoids, which are bioactive lipids that regulate several neurobehavioral processes .
Mode of Action
This compound acts as a substrate for FAAH . The compound is hydrolyzed by FAAH, resulting in the release of p-nitroaniline and arachidonic acid . This interaction allows the compound to be used in enzyme kinetic studies to analyze the activity of FAAH .
Biochemical Pathways
The hydrolysis of this compound by FAAH is part of the endocannabinoid signaling pathway . Endocannabinoids like anandamide are hydrolyzed by FAAH into free arachidonic acid and ethanolamine, terminating their bioactivity . By acting as a substrate for FAAH, this compound can help elucidate the role of FAAH in this pathway .
Result of Action
The hydrolysis of this compound by FAAH results in the release of p-nitroaniline . This reaction can be measured using a spectrophotometer, providing a convenient method for assessing FAAH activity .
Biochemical Analysis
Biochemical Properties
Arachidonoyl p-Nitroaniline interacts with FAAH, an enzyme found in Dictyostelium discoideum . The compound serves as a substrate for the hydrolysis of p-nitroaniline by FAAH . This interaction is crucial for enzyme kinetic studies, such as determining the hydrolysis rate of this compound and analyzing the fatty acid amide hydrolase activity of recombinant His-FAAH purified from Dictyostelium .
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its interaction with FAAH. It serves as a substrate for the hydrolysis of p-nitroaniline by FAAH, which is a key step in certain biochemical reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the hydrolysis of p-nitroaniline by FAAH
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoyl p-Nitroaniline is synthesized through a multi-step process involving the reaction of arachidonic acid with p-nitroaniline. The synthesis typically involves the following steps:
Activation of Arachidonic Acid: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated arachidonic acid is then reacted with p-nitroaniline to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Arachidonoyl p-Nitroaniline undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by FAAH, leading to the release of p-nitroaniline and arachidonic acid.
Oxidation and Reduction: These reactions can modify the nitro group or the unsaturated fatty acid chain, although they are less commonly studied in this context.
Common Reagents and Conditions:
Hydrolysis: Typically involves FAAH in a buffered aqueous solution at physiological pH.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Involves reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Major Products:
Hydrolysis: Produces p-nitroaniline and arachidonic acid.
Oxidation and Reduction: Depending on the specific conditions, products can include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Arachidonoyl p-Nitroaniline is utilized in various scientific research fields:
Chemistry: Used to study enzyme kinetics, particularly the activity of FAAH.
Biology: Helps in understanding the metabolic pathways involving fatty acid amides.
Medicine: Investigated for its potential role in modulating endocannabinoid signaling pathways, which are implicated in pain, inflammation, and neurological disorders.
Industry: Employed in the development of biochemical assays and diagnostic tools
Comparison with Similar Compounds
Decanoyl p-Nitroaniline: Another nitroaniline fatty acid amide used to measure FAAH activity.
Oleoyl p-Nitroaniline: Similar in structure but with a different fatty acid chain, used for comparative studies in enzyme kinetics.
Uniqueness: Arachidonoyl p-Nitroaniline is unique due to its long-chain unsaturated fatty acid structure, which closely mimics natural substrates of FAAH. This makes it particularly valuable for studying the enzyme’s activity and specificity in a biologically relevant context .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMVYDNBOIVHBO-DOFZRALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.